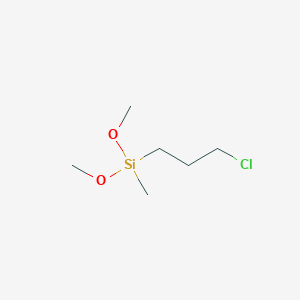
4-Benzylbenzène-1,2,3-triol
Vue d'ensemble
Description
4-Benzylbenzene-1,2,3-triol (4-BBT) is an organic compound belonging to the benzylbenzene family of compounds. It is an important synthetic intermediate in the production of pharmaceuticals and other fine chemicals. 4-BBT is also known as p-benzylbenzenetriol, 4-benzylbenzene-1,2,3-triol, and 4-benzylbenzotriol. It is a colorless liquid with a boiling point of 135-138 °C and a melting point of -38 °C. 4-BBT is soluble in many organic solvents and is used in a variety of applications.
Applications De Recherche Scientifique
Activité antimicrobienne contre Xanthomonas Citri
4-Benzylbenzène-1,2,3-triol: a été étudié pour sa sélectivité et son activité en tant que composé antimicrobien contre Xanthomonas citri subsp. citri, qui provoque le chancre des agrumes, une maladie qui affecte les espèces d'agrumes . Les recherches menées par l'Université de Groningen indiquent que ce composé et ses dimères présentent un potentiel en tant que traitement pour protéger les cultures d'agrumes de cette infection bactérienne.
Propriétés antibactériennes
Ce composé a été évalué pour ses propriétés antibactériennes, en particulier contre les agents pathogènes Gram-positifs et Gram-négatifs résistants aux antibiotiques . Les études suggèrent que des dérivés du This compound pourraient être développés en de nouveaux agents antibactériens qui contribuent à répondre à la préoccupation croissante de la résistance aux antibiotiques.
Synthèse et analyse chimique
This compound: est disponible à l'achat à des fins de recherche, avec des informations détaillées fournies sur son chemin de synthèse, sa pureté et ses propriétés chimiques telles que la RMN, la CLHP, la LC-MS et la UPLC . Cela permet aux chercheurs de synthétiser et d'analyser le composé pour diverses applications scientifiques.
Mécanisme D'action
Mode of Action
The mode of action of 4-Benzylbenzene-1,2,3-triol is likely to involve interactions at the benzylic position. Benzylic halides, for instance, typically react via SN1 or SN2 pathways, facilitated by the resonance-stabilized carbocation . The exact mode of action for 4-Benzylbenzene-1,2,3-triol, however, remains to be elucidated.
Biochemical Pathways
For instance, they can undergo oxidation reactions, leading to changes in cellular metabolism
Safety and Hazards
While specific safety and hazard information for 4-Benzylbenzene-1,2,3-triol was not found, it’s important to note that pyrogallol is labeled with hazard statements H302, H312, H332, H341, H412, indicating various hazards including harmful if swallowed, harmful in contact with skin, harmful if inhaled, suspected of causing genetic defects, and harmful to aquatic life with long-lasting effects .
Orientations Futures
The synthesis of compounds with a pyrogallol-like structure, such as 4-Benzylbenzene-1,2,3-triol, could provide novel structures of antibacterial drugs chemically different from currently known antibiotics and broaden prospects for the development of effective antibiotics against antibiotic-resistant bacteria .
Propriétés
IUPAC Name |
4-benzylbenzene-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c14-11-7-6-10(12(15)13(11)16)8-9-4-2-1-3-5-9/h1-7,14-16H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWRVYWLRMVCIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556226 | |
| Record name | 4-Benzylbenzene-1,2,3-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17345-66-3 | |
| Record name | 4-Benzylbenzene-1,2,3-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4-Trihydroxydiphenylmethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Methylthieno[2,3-g][1,3]benzothiazole](/img/structure/B101284.png)




